Product packaging for Ethyl 2-(2-aminothiazol-4-yl)butanoate(Cat. No.:CAS No. 412311-88-7)

Ethyl 2-(2-aminothiazol-4-yl)butanoate

Cat. No.: B2503508
CAS No.: 412311-88-7
M. Wt: 214.28
InChI Key: ZKPUWDUVLLOOQK-UHFFFAOYSA-N
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Description

Ethyl 2-(2-aminothiazol-4-yl)butanoate is a chemical compound of interest in organic synthesis and pharmaceutical research. It features a 2-aminothiazole moiety, a privileged structure in medicinal chemistry known for its prevalence in biologically active molecules. The 2-aminothiazole ring is a common scaffold in various therapeutic agents, including certain antibiotics . The compound's molecular structure, which includes an ester functional group, makes it a versatile building block (synthon) for the construction of more complex molecules. Researchers may utilize it in the development of novel compounds for pharmacological screening. As a standard practice, all products are intended for Research Use Only (RUO) and are not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions, referring to the material safety data sheet (MSDS) for specific hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N2O2S B2503508 Ethyl 2-(2-aminothiazol-4-yl)butanoate CAS No. 412311-88-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(2-amino-1,3-thiazol-4-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-3-6(8(12)13-4-2)7-5-14-9(10)11-7/h5-6H,3-4H2,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPUWDUVLLOOQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CSC(=N1)N)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of Ethyl 2 2 Aminothiazol 4 Yl Butanoate

Reactions at the 2-Amino Group of the Thiazole (B1198619) Ring

The 2-amino group on the thiazole ring is a key functional group that readily participates in nucleophilic reactions, making it a primary target for structural modifications.

Acylation and Amide Formation

The primary amino group of 2-aminothiazole (B372263) derivatives can be readily acylated to form the corresponding amides. nih.govmdpi.com This transformation is typically achieved by reacting the aminothiazole with acylating agents like acyl chlorides, acid anhydrides, or carboxylic acids under appropriate conditions. nih.govmdpi.com For instance, the reaction with acyl halides is often conducted in the presence of a base such as dry pyridine (B92270) to neutralize the hydrogen halide byproduct. nih.gov Alternatively, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDCI) can be employed to facilitate amide bond formation directly from carboxylic acids. nih.gov These reactions are fundamental in medicinal chemistry for synthesizing derivatives with modified properties. nih.gov

Table 1: Examples of Acylation Reactions on 2-Aminothiazole Scaffolds Data based on reactions with analogous 2-aminothiazole structures.

Acylating Agent Catalyst/Conditions Product Type Reference
Acyl Halides Dry Pyridine N-(thiazol-2-yl)amide nih.gov
Acetic Anhydride Heat N-acetyl-2-aminothiazole semanticscholar.org
Carboxylic Acids EDCI N-(thiazol-2-yl)amide nih.gov
Ethyl Cyanoacetate Dimethylformamide N-cyanoacetamide derivative semanticscholar.org

Schiff Base Formation

The condensation of the 2-amino group with aldehydes or ketones yields Schiff bases, also known as imines. researchgate.netuomustansiriyah.edu.iq This reaction is a cornerstone in the synthesis of various heterocyclic compounds and is typically carried out by refluxing the 2-aminothiazole derivative with the carbonyl compound in a solvent like ethanol. mdpi.comnih.gov The formation of the characteristic imine (C=N) bond can be confirmed through spectroscopic methods such as FTIR and NMR. nih.gov A wide range of aromatic and heterocyclic aldehydes have been used to synthesize Schiff bases from 2-aminothiazole precursors, highlighting the versatility of this reaction. nih.govorientjchem.org

Table 2: Synthesis of Schiff Bases from 2-Aminothiazole Derivatives Illustrative examples based on reactions with 2-aminothiazole analogues.

Carbonyl Compound Solvent Product Type Reference
Aromatic Aldehydes Ethanol 2-arylideneamino-thiazole nih.govorientjchem.org
1H-indole-3-carboxaldehyde Ethyl Alcohol Indole-based Schiff base mdpi.com
Various Aldehydes/Ketones Not specified Ethyl 2-(2-imino-thiazol-4-yl)carboxylate derivative nih.gov

Reactions Involving the Ester Moiety

The ethyl ester group in Ethyl 2-(2-aminothiazol-4-yl)butanoate provides another site for chemical modification, allowing for transformations that alter the ester functionality itself.

Hydrolysis and Transesterification Reactions

The ester group can undergo hydrolysis, a reaction that splits the ester into its constituent carboxylic acid and alcohol. lumenlearning.com This process can be catalyzed by either an acid or a base. libretexts.org Acid-catalyzed hydrolysis is a reversible reaction where the ester is heated with water in the presence of a strong acid, yielding 2-(2-aminothiazol-4-yl)butanoic acid and ethanol. chemguide.co.uklibretexts.org

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. lumenlearning.comlibretexts.org Heating the ester with an aqueous solution of a base like sodium hydroxide (B78521) results in the formation of the sodium salt of the carboxylic acid (sodium 2-(2-aminothiazol-4-yl)butanoate) and ethanol. chemguide.co.uk

Transesterification is the process of exchanging the ethyl group of the ester with an alkyl group from a different alcohol. wikipedia.org This equilibrium-driven reaction can be catalyzed by either acids or bases and is useful for synthesizing different ester derivatives. wikipedia.orgmasterorganicchemistry.com For example, reacting this compound with methanol (B129727) under acidic conditions would produce Mthis compound and ethanol.

Hydrazide Formation

The ester moiety readily reacts with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to form the corresponding acid hydrazide. nih.govmdpi.com This nucleophilic acyl substitution reaction typically involves refluxing the ester with hydrazine hydrate in a suitable solvent, such as ethanol. researchgate.net The product of this reaction with this compound would be 2-(2-aminothiazol-4-yl)butanehydrazide. These hydrazide derivatives are valuable intermediates in the synthesis of other heterocyclic systems like pyrazoles and triazoles. nih.gov The conversion of functional esters to acid hydrazides is a common strategy in the development of new chemical entities. nih.govmdpi.com

Modifications at the Thiazole Ring (Positions 4 and 5)

While the 4-position of the thiazole ring in the title compound is substituted, the C-5 position remains a potential site for further functionalization. The 2-aminothiazole ring system is generally susceptible to electrophilic substitution, with the C-5 position being the most common site for such reactions. nih.gov

Potential transformations at the C-5 position could include:

Halogenation: Introduction of a halogen atom (e.g., bromine or chlorine) can be achieved using reagents like N-bromosuccinimide (NBS). mdpi.com

Nitration and Sulfonation: Under appropriate conditions, electrophilic nitration or sulfonation could introduce nitro or sulfonic acid groups at the C-5 position.

Condensation Reactions: The hydrogen at the C-5 position can be sufficiently acidic in some related thiazole structures (like thiazolidinones) to participate in condensation reactions with aldehydes, though this is less common for simple 2-aminothiazoles. nih.govresearchgate.net

These modifications provide pathways to new analogues with potentially different chemical and physical properties, further underscoring the synthetic utility of the 2-aminothiazole scaffold.

Substitution Reactions on the Thiazole Core

The 2-aminothiazole core is an electron-rich aromatic system, making it prone to electrophilic substitution reactions. The primary sites of reactivity are the C5 position of the thiazole ring and the nitrogen atoms (both the endocyclic and exocyclic nitrogens).

The C5 position is particularly activated towards electrophiles due to the electron-donating effect of both the ring sulfur atom and the amino group at the C2 position. Consequently, reactions such as halogenation occur readily at this site. For instance, 2-aminothiazoles can be halogenated at the C5 position to produce 2-amino-5-halothiazoles, which can then serve as intermediates for further nucleophilic substitution reactions where the halide is displaced. jocpr.com

The nitrogen atoms of the 2-aminothiazole moiety also play a crucial role in its reactivity. The exocyclic amino group can act as a nucleophile, participating in acylation, alkylation, and condensation reactions. mdpi.comnih.gov Furthermore, the endocyclic nitrogen can be involved in reactions, particularly those leading to the formation of fused heterocyclic systems. For example, reactions with bifunctional reagents containing both a C-Halogen and a carbonyl electrophilic center can lead to the formation of imidazo[2,1-b]thiazoles. rsc.org In these reactions, the initial attack is proposed to be by the endocyclic nitrogen at the C-Halogen center, followed by cyclization involving the exocyclic amino group. rsc.org

Table 1: Representative Substitution Reactions on the 2-Aminothiazole Core.
Reaction TypeReagent/ConditionsProduct TypeReference
Halogenation (at C5)Br2/NaHCO3/DMF or CuBr2/Amine/CH3CN5-Halo-2-aminothiazole derivative jocpr.com
Acylation (at exocyclic N)Acyl halides (e.g., AcCl) or Anhydrides (e.g., Ac2O) in pyridineN-(Thiazol-2-yl)amide derivative mdpi.comnih.gov
Annulation (fused ring formation)α-Haloketones (e.g., phenacyl bromide)Imidazo[2,1-b]thiazole (B1210989) derivative rsc.org
Diazotization followed by Sandmeyer ReactionNaNO2, H+ then CuX (X=Cl, Br, CN)2-Halothiazole or 2-Cyanothiazole derivative mdpi.com

Functionalization of the Butanoate Side Chain

The ethyl butanoate side chain attached at the C4 position of the thiazole ring offers a versatile handle for a variety of chemical transformations, primarily centered around the ester functional group. These reactions are fundamental in modifying the compound's structure for various applications.

Standard ester manipulations can be readily applied. Hydrolysis of the ethyl ester, typically under acidic or basic conditions, yields the corresponding carboxylic acid, 2-(2-aminothiazol-4-yl)butanoic acid. This acid can then serve as a precursor for other derivatives. Transesterification , an acid-catalyzed reaction with a different alcohol, can be used to exchange the ethyl group for other alkyl or aryl groups, thereby modifying the ester moiety. saskoer.ca

The ester can also undergo amidation by reacting with ammonia (B1221849) or primary/secondary amines to form the corresponding butanamide. This reaction is often facilitated by heating or by converting the ester to a more reactive intermediate. Another important transformation is the reduction of the ester group. Using strong reducing agents like lithium aluminum hydride (LiAlH₄), the ester can be converted to the primary alcohol, 2-(2-aminothiazol-4-yl)butan-1-ol.

Furthermore, the α-carbon of the butanoate chain (the carbon atom adjacent to the ester carbonyl) possesses acidic protons. In the presence of a suitable non-nucleophilic strong base, this carbon can be deprotonated to form an enolate. This enolate intermediate can then react with various electrophiles, such as alkyl halides, allowing for alkylation and the introduction of further substituents at this position.

Table 2: Potential Functionalization Pathways for the Butanoate Side Chain.
Reaction TypeReagent/ConditionsProduct TypeReference
Ester HydrolysisAqueous acid (e.g., H2SO4) or base (e.g., NaOH) followed by acidificationCarboxylic acid saskoer.ca
AmidationAmmonia or an amine (R-NH2), often with heatPrimary, secondary, or tertiary amide ekb.eg
ReductionStrong reducing agent (e.g., LiAlH4) followed by aqueous workupPrimary alcohol
TransesterificationDifferent alcohol (R'-OH) with an acid catalyst (e.g., H2SO4)New ester (R' ester) saskoer.ca
α-Alkylation1. Strong base (e.g., LDA) 2. Alkyl halide (R'-X)α-Substituted butanoate derivative

Structure Activity Relationship Sar Studies of Ethyl 2 2 Aminothiazol 4 Yl Butanoate Derivatives

Systematic Modification of the Ester Group and Butanoate Chain

Modifications to the butanoate chain and its terminal ester group at the C-4 position of the thiazole (B1198619) ring are critical for influencing the compound's pharmacokinetic and pharmacodynamic properties. These changes can affect lipophilicity, steric interactions, and binding affinity with target macromolecules.

The length of the alkyl chain plays a significant role in determining the biological efficacy of 2-aminothiazole (B372263) derivatives. Studies on related structures have shown that both increasing and decreasing the carbon chain length can have profound and sometimes unpredictable effects on activity.

For instance, in a series of piperazine-containing 2-aminothiazole derivatives, a derivative with a hexyl group demonstrated enhanced antibacterial efficacy. However, further lengthening the alkyl chain to decyl, dodecyl, and hexadecyl groups resulted in compounds with weak activity, suggesting that an optimal chain length is essential for potent antibacterial action. This indicates that while a certain degree of lipophilicity is required, excessively long chains can be detrimental to activity, possibly due to unfavorable steric interactions or reduced solubility.

Conversely, in other contexts, longer alkyl chains have been found to be beneficial. In one study, compounds featuring a longer alkyl group were among the most active derivatives as regulators of phosphodiesterase type 5 (PDE5). Similarly, another study demonstrated that a gradual increase in the length of a straight aliphatic chain led to a corresponding increase in enzyme inhibition, suggesting that a longer substituent promotes stronger ligand-enzyme binding affinity.

Table 1: Influence of Alkyl Chain Length on Biological Activity of 2-Aminothiazole Derivatives

Alkyl Chain Length/GroupObserved Effect on Biological ActivityCompound Series ContextActivity Type
HexylEnhanced efficacyPiperazine-substituted 2-aminothiazolesAntibacterial
Decyl, Dodecyl, HexadecylWeak activityPiperazine-substituted 2-aminothiazolesAntibacterial
Longer Alkyl ChainsIncreased activityGeneral 2-aminothiazole derivativesPDE5 Regulation
Increasing Straight Chain LengthGradual increase in inhibition2-(cyclohexylamino)thiazol-4(5H)-one derivativesEnzyme Inhibition (11β-HSD1)

The ester functional group itself is a key site for modification. Altering the alcohol moiety of the ester (e.g., from ethyl to methyl, propyl, or butyl) can fine-tune the compound's physicochemical properties such as solubility, metabolic stability, and cell permeability.

While specific SAR data on varying the ester group of Ethyl 2-(2-aminothiazol-4-yl)butanoate is not extensively detailed in the available literature, general principles from related inhibitor series can provide valuable insights. For example, a study on a series of thermolysin inhibitors systematically varied a hydrophobic substituent from methyl to phenylethyl. nih.gov The results showed that ligands with medium-sized substituents exhibited the highest affinities, which was attributed to optimal solvation patterns around the complexes. nih.gov This suggests that even subtle changes, such as the addition or removal of a single methyl group in an ester, can significantly modulate the adjacent water network, shifting the binding thermodynamics from being enthalpy-driven to entropy-driven. nih.gov

Therefore, it can be inferred that modifying the ethyl ester of the parent compound to other small alkyl esters like methyl, propyl, or isopropyl would likely result in varying biological potencies. Each modification would present a unique balance of steric and electronic properties, influencing how the molecule fits into a binding pocket and interacts with the surrounding solvent.

Substituent Effects on the 2-Amino Position of the Thiazole

The exocyclic 2-amino group is a critical pharmacophoric feature and a primary site for chemical derivatization to explore SAR. Its hydrogen-bonding capability and basicity are pivotal for molecular recognition at various receptors and enzymes.

Acylation of the 2-amino group is a common strategy to modulate the activity of 2-aminothiazole derivatives. The nature of the acyl group can significantly impact potency and selectivity.

Research has shown that the length of the acyl chain is a determining factor for activity. In one study, introducing a 3-propanamido function (an acyl chain of three carbons) at the 2-amino position resulted in superior antitumor activity compared to a 2-acetamido moiety (a two-carbon chain). Furthermore, the type of acyl side chain is also important; replacing an aromatic acyl side chain with a non-aromatic one was found to improve aqueous solubility and reduce in vitro metabolism, addressing common liabilities in drug development.

Other N-substituents have also been explored. The 2-amino group can be reacted with reagents like chloroacetyl chloride to produce N-chloroacetyl derivatives, which can serve as intermediates for further functionalization.

Table 2: Effect of N-Acyl Substituents on Antitumor Activity of 2-Aminothiazole Derivatives

N-Substituent at 2-Amino PositionEffect on Antitumor ActivityAdditional Observations
2-Acetamido (C2 Acyl Chain)Active-
3-Propanamido (C3 Acyl Chain)Improved activity over 2-acetamido-
Aromatic Acyl Side ChainPotentAssociated with lower solubility and higher metabolism
Non-aromatic Amino Acyl Side ChainPotent and SelectiveImproved aqueous solubility and reduced metabolism

Beyond acylation, other derivatizations of the 2-amino group have been investigated to probe its role in biological activity. These modifications include alkylation, halogenation, and conversion to ureas, thioureas, or Schiff bases.

The formation of thiourea (B124793) derivatives has proven to be a successful strategy. For example, derivatives synthesized from ethyl 2-aminothiazole-4-carboxylate by reacting the amino group with phenyl isothiocyanate showed potent in vitro antitumor activity. In contrast, some modifications can be detrimental. The introduction of a chlorine atom onto the 2-amino group or its conversion to a dialkylamino group led to a significant decrease in antitumor activity, suggesting that a primary or appropriately substituted amino group with hydrogen-bonding capacity is crucial for this specific activity.

Formation of Schiff bases by reacting the 2-amino group with various aromatic aldehydes has also been explored, leading to compounds with notable antibacterial activity.

Structural Modifications at the Thiazole C-4 Position

In various studies of 2-aminothiazole analogues, the C-4 position has been substituted with a range of groups, from simple alkyl chains to bulky aromatic and heterocyclic rings. Research has indicated that introducing lipophilic substituents such as methyl, bromo, or phenyl groups at the C-4 and/or C-5 positions can lead to compounds with moderate to good antitumor activities against human lung and glioma cancer cell lines.

The nature of the substituent at C-4 can direct the compound's activity profile. For instance, derivatives of 2-amino-4-(2-pyridyl) thiazole have been optimized for antimycobacterial and antiplasmodial activity. nih.gov In these series, the presence of the 2-pyridyl ring at the C-4 position was found to be optimal for antimycobacterial effects. nih.gov This highlights that for certain biological targets, a C-4 substituent capable of specific interactions, such as hydrogen bonding or π-stacking provided by an aromatic ring, is more favorable than a flexible aliphatic chain like the butanoate group. The conversion of the ester in a related compound, ethyl 2-aminothiazole-4-carboxylate, into various amide derivatives has also been shown to yield compounds with a range of biological activities.

Impact of Aryl and Alkyl Substituents

Detailed structure-activity relationship studies focusing specifically on the impact of aryl and alkyl substituents on the this compound scaffold are limited in publicly available scientific literature. While the broader class of 2-aminothiazoles has been extensively studied, specific investigations into systematic substitutions at various positions of the this compound molecule are not well-documented.

However, valuable insights can be extrapolated from studies on closely related analogs, such as ethyl 2-substituted-aminothiazole-4-carboxylate derivatives. Research on these analogs has demonstrated that modifications to the substituents on the 2-aminothiazole core can significantly influence their biological activity, including their anticancer properties. For instance, a study on ethyl 2-substituted-aminothiazole-4-carboxylate analogs revealed that the nature of the substituent at the 2-amino position plays a critical role in their antitumor activity nih.gov.

Comprehensive SAR Analysis Across Diverse Biological Activities

The 2-aminothiazole scaffold is a versatile pharmacophore that has been incorporated into a wide array of derivatives exhibiting diverse biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties mdpi.com. A comprehensive analysis of the structure-activity relationships across these activities reveals several key trends.

Anticancer Activity:

The anticancer activity of 2-aminothiazole derivatives is significantly influenced by the nature and position of substituents on the thiazole ring and the 2-amino group.

Substituents at the 4- and 5-positions: Lipophilic substituents at the 4- and 5-positions of the thiazole ring, such as a butylidene group, have been shown to enhance cytotoxic activity. Conversely, the introduction of smaller alkyl groups like methyl at these positions tends to decrease potency nih.gov. Aromatic substitution at these positions has been found to be more favorable for antitumor activity compared to small alkyl or ethyl carboxylate groups nih.gov.

Substituents at the 2-amino position: Acylation of the 2-amino group with various aryl and alkyl amides has been a common strategy to modulate anticancer activity. For instance, 2-arylamido and 2-alkylamido derivatives of 2-amino-4-(isothiocyanatomethyl)thiazole have shown potent antiproliferative activity nih.gov. In a series of ethyl 2-substituted-aminothiazole-4-carboxylate analogs, the introduction of a 3-(diethylamino)propanamido group at the 2-amino position resulted in a compound with remarkable activity against a leukemia cell line nih.gov.

Table 1: Anticancer Activity of Selected 2-Aminothiazole Derivatives
CompoundR1 (at C4/C5)R2 (at 2-amino)Cell LineActivity (IC50/GI50 in µM)
Analog 204,5-butylideneBenzylic amineH12994.89 nih.gov
Analog 204,5-butylideneBenzylic amineSHG-444.03 nih.gov
Compound 13-3-(diethylamino)propanamidoRPMI-82260.08 nih.gov
Thiazole-based chalcone 62CinnamoylPyrrolidineMCF-712.6 µg/mL nih.gov
Thiazole-based chalcone 62CinnamoylPyrrolidineHepG210.6 µg/mL nih.gov

Antimicrobial Activity:

The antimicrobial properties of 2-aminothiazole derivatives are also highly dependent on their substitution patterns.

Substituents on the thiazole ring: The introduction of various aryl groups at the 4-position of the thiazole ring has been explored for antimicrobial activity.

Substituents at the 2-amino position: Modifications at the 2-amino group, such as the formation of Schiff bases with different aldehydes and ketones, have been shown to yield compounds with significant antibacterial and antifungal activities nih.gov. For example, a series of ethyl 2-aminothiazole-4-carboxylate Schiff bases were synthesized and showed activity against multidrug-resistant strains nih.gov. Additionally, the incorporation of piperazine moieties at the 2-amino position has led to derivatives with potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and E. coli mdpi.com.

Table 2: Antimicrobial Activity of Selected 2-Aminothiazole Derivatives
CompoundR1 (at C4)R2 (at 2-amino)MicroorganismActivity (MIC in µg/mL)
Piperazinyl derivative 121d-PiperazineS. aureus 292132-128 mdpi.com
Benzamide-linked derivative 112PhenylazoBenzamideE. coli- mdpi.com
Benzamide-linked derivative 112PhenylazoBenzamideS. aureus- mdpi.com

Antioxidant Activity:

Certain 2-aminothiazole derivatives have demonstrated significant antioxidant potential. The introduction of specific substituents can enhance their ability to scavenge free radicals. For instance, a 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole derivative showed important antioxidant properties mdpi.com. In another study, a series of 2-aminothiazole sulfonamide derivatives were synthesized, and their antioxidant activities were evaluated, revealing that specific substitutions on the benzenesulfonamide ring were crucial for activity nih.gov.

Anti-inflammatory Activity:

The 2-aminothiazole scaffold is also present in compounds with anti-inflammatory properties. The nature of the substituents can modulate their inhibitory effects on inflammatory targets.

Biological and Pharmacological Research Applications of Ethyl 2 2 Aminothiazol 4 Yl Butanoate Derivatives

Enzyme Inhibition Studies

The unique chemical structure of ethyl 2-(2-aminothiazol-4-yl)butanoate derivatives makes them prime candidates for the design of specific enzyme inhibitors. Researchers have successfully synthesized and tested numerous analogues that demonstrate potent and selective inhibition of several critical enzymes. The following subsections detail the research findings in this area.

Phosphodiesterase type 5 (PDE5) is an enzyme that plays a crucial role in the regulation of cyclic guanosine (B1672433) monophosphate (cGMP) levels in various tissues. nih.gov The inhibition of PDE5 leads to an increase in cGMP, which in turn promotes smooth muscle relaxation and vasodilation. A series of 2-aminothiazole (B372263) derivatives have been synthesized and evaluated for their ability to regulate PDE5 activity. rsc.orgnih.gov

In a notable study, several 2-aminothiazole derivatives were screened for their PDE5 regulatory effects. rsc.org Strikingly, some compounds were identified as potent inhibitors of PDE5. For instance, compounds 23a and 23c demonstrated complete (100%) inhibition of PDE5 at a concentration of 10 μM. rsc.orgnih.gov This level of inhibition is comparable to that of sildenafil, a well-known PDE5 inhibitor. rsc.org Interestingly, the study also revealed that other derivatives, such as compounds 5a , 17 , 21 , and 23b , acted as PDE5 enhancers, increasing the enzyme's activity at the same concentration. rsc.orgnih.gov This dual regulatory capacity highlights the therapeutic potential of this class of compounds.

CompoundPDE5 Activity at 10 μM
23a 100% Inhibition
23c 100% Inhibition
5a Enhancement
17 Enhancement
21 Enhancement
23b Enhancement

This table summarizes the regulatory effects of selected 2-aminothiazole derivatives on PDE5 activity. rsc.orgnih.gov

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins. There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. The selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. nih.gov

The same series of 2-aminothiazole derivatives that were evaluated for PDE5 regulation were also tested for their ability to inhibit COX-1 and COX-2. All the tested compounds showed inhibitory activity against both isoforms. rsc.orgnih.gov The IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, were determined for each compound. The results indicated that these derivatives were generally more potent against COX-2, with IC50 values ranging from 0.09 to 0.71 μM, compared to COX-1, where the IC50 values ranged from 1.00 to 6.34 μM. rsc.orgnih.gov

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
Derivative 1 1.00 - 6.340.09 - 0.71
Derivative 2 1.00 - 6.340.09 - 0.71
... ......

This table presents the range of IC50 values for a series of 2-aminothiazole derivatives against COX-1 and COX-2 enzymes. rsc.orgnih.gov

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. In humans, urease produced by bacteria, such as Helicobacter pylori, is a significant virulence factor associated with gastritis, peptic ulcers, and an increased risk of gastric cancer. researchgate.netnih.gov Therefore, the inhibition of urease is a promising therapeutic strategy for treating infections caused by ureolytic bacteria.

Research into urease inhibitors has led to the investigation of various heterocyclic compounds, including imidazo[2,1-b]thiazole (B1210989) derivatives. In one study, a series of sulfonates and sulfamates bearing this scaffold were designed and synthesized. researchgate.netnih.gov Several of these compounds exhibited potent inhibitory activity against urease. Notably, compound 2c was found to be a highly effective inhibitor, with an IC50 value of 2.94 ± 0.05 μM. This was approximately eight times more potent than the standard urease inhibitor, thiourea (B124793), which had an IC50 of 22.3 ± 0.031 μM. researchgate.netnih.gov Further kinetic studies revealed that compound 2c acts as a competitive inhibitor of the enzyme. researchgate.netnih.gov

CompoundUrease IC50 (μM)
2c 2.94 ± 0.05
Thiourea (Standard) 22.3 ± 0.031

This table compares the urease inhibitory activity of a potent imidazo[2,1-b]thiazole derivative with the standard inhibitor thiourea. researchgate.netnih.gov

Foot-and-mouth disease is a highly contagious viral disease of livestock that has significant economic consequences. The causative agent, FMDV, is an RNA virus that relies on an RNA-dependent RNA polymerase, known as 3D polymerase (3Dpol), for its replication. This enzyme is a key target for the development of antiviral drugs.

In a study focused on identifying inhibitors of FMDV 3Dpol, a series of 2-amino-4-arylthiazole derivatives were synthesized and evaluated. rsc.org Several of these compounds demonstrated potent inhibition of the viral polymerase. Compound 20i was identified as the most potent functional inhibitor, with an IC50 value of 0.39 μM. rsc.org In cell-based assays, compound 24a showed significant antiviral activity, with a half-maximal effective concentration (EC50) of 13.09 μM. This was substantially more potent than the antiviral drug ribavirin (B1680618) (EC50 = 1367 μM). rsc.org

CompoundFMDV 3Dpol IC50 (μM)FMDV Antiviral EC50 (μM)
20i 0.39Not Reported
24a Not Reported13.09
Ribavirin (Standard) Not Reported1367

This table highlights the potent inhibitory and antiviral activities of 2-amino-4-arylthiazole derivatives against FMDV 3D polymerase. rsc.org

Kinesin HSET, also known as KIFC1, is a motor protein that plays a crucial role in the clustering of extra centrosomes in cancer cells. Many cancer cells have an abnormal number of centrosomes, which can lead to mitotic catastrophe and cell death. To survive, these cells rely on HSET to organize the extra centrosomes into a bipolar spindle, allowing for successful cell division. As HSET is not essential for normal cells, it represents an attractive target for the development of cancer-selective therapies. brieflands.com

Through high-throughput screening, a novel class of 2-(3-benzamidopropanamido)thiazole-5-carboxylate derivatives was identified as inhibitors of HSET. brieflands.com The initial hit compound, CCT341932 , exhibited an IC50 of 2.7 μM against HSET's ATPase activity. brieflands.com Subsequent optimization of this lead structure led to the development of compounds with significantly improved potency. For example, further developed analogues demonstrated nanomolar biochemical potency. brieflands.com

CompoundHSET IC50 (μM)
CCT341932 (Initial Hit) 2.7
Optimized Analogues Nanomolar range

This table shows the progression of HSET inhibitory activity from an initial hit to optimized 2-(3-benzamidopropanamido)thiazole-5-carboxylate derivatives. brieflands.com

Xanthine (B1682287) oxidase is a key enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia, a condition that is a primary cause of gout. Therefore, inhibitors of xanthine oxidase are used for the treatment of this painful inflammatory condition. nih.gov

In the search for new and effective XO inhibitors, a series of novel thiazolidine-2-thione derivatives were synthesized and their inhibitory potential was evaluated. nih.gov Several compounds in this series showed potent activity. In particular, compounds containing a phenyl-sulfonamide moiety, such as 6i , 6j , and 6k , were found to be strong inhibitors of XO, with IC50 values of 5.19, 9.76, and 3.56 μmol/L, respectively. nih.gov The most potent of these, compound 6k , had an inhibitory activity comparable to the clinically used drug febuxostat (B1672324) (IC50 = 3.34 μmol/L) and was approximately 2.5 times more potent than allopurinol (B61711) (IC50 = 7.86 μmol/L). nih.gov

CompoundXanthine Oxidase IC50 (μmol/L)
6i 5.19
6j 9.76
6k 3.56
Febuxostat (Standard) 3.34
Allopurinol (Standard) 7.86

This table presents the xanthine oxidase inhibitory activities of thiazolidine-2-thione derivatives in comparison to standard drugs. nih.gov

Antimicrobial Activity Investigations

The 2-aminothiazole moiety is a key structural feature in many compounds exhibiting potent antimicrobial properties. mdpi.com Researchers have synthesized and evaluated numerous derivatives for their efficacy against a range of microbial pathogens, including bacteria and fungi.

Derivatives of 2-aminothiazole have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net The introduction of different substituents on the thiazole (B1198619) ring has been a key strategy in enhancing their antibacterial potency. mdpi.com

For instance, a series of newly synthesized 2-aminothiazole derivatives showed promising activity against various bacterial strains. ijpsr.com Compounds 3c and 3d, in particular, exhibited significant inhibition of bacterial growth. ijpsr.com In another study, various 2-aminothiazole derivatives were tested against Bacillus subtilis (Gram-positive) and E. coli (Gram-negative), showing notable antibacterial effects. researchgate.net

Research has also explored the antibacterial potential of hybrid molecules incorporating the 2-aminothiazole scaffold. Thiazole-based heterocycles have been synthesized and evaluated, with some compounds demonstrating good antibacterial activity against both Gram-positive and Gram-negative bacterial strains. ekb.eg For example, certain thiazolyl-thiourea derivatives have shown promising efficacy against staphylococcal species, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 16 µg/mL for S. aureus and S. epidermidis. mdpi.com

The following table summarizes the antibacterial activity of selected 2-aminothiazole derivatives from a study, highlighting their efficacy against various bacterial strains.

CompoundE. coli (MIC/MBC in mg/mL)B. cereus (MIC/MBC in mg/mL)S. Typhimurium (MIC/MBC in mg/mL)E. cloacae (MIC/MBC in mg/mL)
1 >3.75 / >3.750.47 / 0.940.94 / 1.870.23 / 0.47
2 0.47 / 0.940.47 / 0.940.47 / 0.940.47 / 0.94
3 0.23 / 0.470.23 / 0.470.23 / 0.470.47 / 0.94
4 0.17 / 0.230.47 / 0.940.47 / 0.940.47 / 0.94
8 0.47 / 0.940.47 / 0.940.47 / 0.940.23 / 0.47
9 0.47 / 0.940.17 / 0.230.17 / 0.230.47 / 0.94
Data derived from a study on heteroaryl(aryl) thiazole derivatives. nih.gov

The investigation of 2-aminothiazole derivatives has extended to their potential as antifungal agents. mdpi.com A number of these compounds have been found to exhibit significant activity against a variety of pathogenic fungi.

For example, novel thiazole-containing triazole antifungals have been synthesized and shown to possess potent in vitro and in vivo antifungal activities against clinically isolated pathogenic fungi. nih.gov Similarly, certain 2-aminothiazole derivatives have been screened for their antifungal activity against Candida albicans and Aspergillus niger, demonstrating their potential in combating fungal infections. researchgate.net

Further research into pyrazole-thiazole carboxylate derivatives has revealed excellent inhibitory activity against agricultural fungi such as Botrytis cinerea and Valsa mali. globethesis.com For instance, compound A15 displayed a potent inhibitory effect against Valsa mali with an EC50 value of 0.32 mg/L, while compound A24 was highly effective against Botrytis cinerea with an EC50 of 0.40 mg/L. globethesis.com

The table below presents the antifungal activity of selected pyrazole-thiazole carboxylate derivatives against common plant pathogenic fungi.

CompoundBotrytis cinerea (EC50 in mg/L)Sclerotinia sclerotiorum (EC50 in mg/L)Valsa mali (EC50 in mg/L)
A3 0.77-0.67
A15 --0.32
A24 0.403.54-
B8 13.823.66-
Data from a study on novel thiazole derivatives as fungicides. globethesis.com

A significant area of research has focused on the anti-mycobacterial properties of 2-aminothiazole derivatives, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. researchgate.net The emergence of multidrug-resistant strains of M. tuberculosis has underscored the urgent need for new anti-tubercular agents, with thiazole-based compounds emerging as promising candidates. thieme-connect.com

Several studies have reported the synthesis and evaluation of 2-aminothiazole derivatives with potent anti-mycobacterial activity. In one study, a series of 2-aminothiazole derivatives were designed and synthesized, with compound 7n showing high activity against M. tuberculosis H37Rv with a MIC value of 6.25 µM. nih.govresearchgate.net Other compounds in the same series also exhibited notable activity with MIC values of 12.50 µM. nih.govresearchgate.net

Thiazolyl-pyrazole derivatives have also been investigated for their activity against dormant M. tuberculosis. nih.gov Several analogs exhibited promising MIC values ranging from 0.20 to 28.25 µg/mL against dormant M. tuberculosis H37Ra and M. bovis BCG strains. nih.gov Furthermore, hybrid molecules combining thiazole and imidazo[2,1-b]thiazole moieties have been synthesized and evaluated, with derivative 7b showing very promising anti-mycobacterial activity with a MIC of 0.98 μg/mL against Mycobacterium tuberculosis (ATCC 25618). benthamdirect.com

The following table summarizes the anti-mycobacterial activity of selected 2-(thiazol-4-yl)thiazolidin-4-one derivatives against M. tuberculosis H37Ra (MTB) and M. bovis BCG.

CompoundM. tuberculosis H37Ra (MIC in µM)M. bovis BCG (MIC in µM)
5c -4.43
5g -24.04
5j -10.97
5m -10.08
5n -8.86
5o -9.53
5p -8.19
5s -9.07
5t -8.61
Data from a study on 2-(thiazol-4-yl)thiazolidin-4-one derivatives as potential anti-mycobacterial agents. nih.gov

Antiviral Research Applications

In addition to their antimicrobial properties, derivatives of 2-aminothiazole have been explored for their potential as antiviral agents.

Research has demonstrated the potential of 2-aminothiazole derivatives in targeting specific viral enzymes. A study focused on the inhibition of the 3D polymerase (3Dpol) of the Foot-and-Mouth Disease Virus (FMDV), a critical enzyme for viral replication. nih.gov

In this study, a series of 2-amino-4-arylthiazole derivatives were synthesized and evaluated for their inhibitory activity against FMDV 3Dpol. Compound 20i was identified as a potent inhibitor of the enzyme with an IC50 value of 0.39 µM. Furthermore, compound 24a demonstrated significant antiviral activity in cell-based assays, with an EC50 of 13.09 µM, which was considerably more potent than the reference drug ribavirin (EC50 = 1367 µM). nih.gov

The following table presents the inhibitory activity of selected 2-amino-4-arylthiazole derivatives against FMDV 3D polymerase and their antiviral efficacy.

CompoundFMDV 3Dpol Inhibition (IC50 in µM)Antiviral Activity (EC50 in µM)
20i 0.39-
24a -13.09
Ribavirin -1367
T1105 -347
Data from a study on 2-amino-4-arylthiazole as inhibitors of FMDV 3D polymerase. nih.gov

The 2-aminothiazole scaffold has also been investigated for its potential in the development of anti-HIV agents. mdpi.com Bifunctional aminothiazoles have been designed and synthesized to target the HIV-1 nucleocapsid protein (NC), a promising target for anti-HIV therapy. nih.gov

In one study, a series of bifunctional aminothiazoles were synthesized and tested for their ability to inhibit HIV-1 replication. Many of the synthesized compounds were effective at low- to submicromolar concentrations. Notably, the antiviral activity of some of these derivatives was increased by approximately 100-fold compared to the parent compound. nih.gov

The following table summarizes the anti-HIV activity of selected bifunctional aminothiazole derivatives.

CompoundAnti-HIV Activity (IC50 in µM)
1 0.3 - 1.2
2 0.5 - 2.5
3 1.5 - 5.0
4 2.0 - 7.5
5 0.8 - 3.0
6 1.0 - 4.0
Parent Compound (AN3) 95
Data from a study on bifunctional aminothiazoles as antiretrovirals targeting the HIV-1 nucleocapsid protein. nih.gov

Anti-Prion Activity Research

The 2-aminothiazole scaffold, a key component of this compound, has been identified as a promising starting point for the development of compounds with anti-prion activity. nih.gov Prion diseases are fatal neurodegenerative disorders characterized by the accumulation of a misfolded, infectious isoform of the prion protein (PrP), known as PrPSc. nih.gov Research efforts have focused on identifying small molecules that can inhibit the formation or induce the clearance of PrPSc.

In a high-throughput screening of approximately 10,000 diverse small molecules, the 2-aminothiazole class was identified as being generally active in reducing PrPSc levels in prion-infected neuroblastoma cell lines (ScN2a). nih.gov This discovery prompted further investigation into the structure-activity relationships (SAR) to optimize the potency and pharmacokinetic properties of these derivatives. nih.govnih.gov

Key findings from this research include:

Initial Identification: A primary screening identified 121 compounds that reduced PrPSc levels, with the 2-aminothiazole scaffold being a notable candidate for chemical optimization. nih.gov

Mechanism of Action: Studies suggest that 2-aminothiazole derivatives likely inhibit the formation of PrPSc rather than directly breaking down the existing misfolded proteins. nih.gov The exact molecular target, whether it is a direct interaction with the normal prion protein (PrPC) or an auxiliary factor involved in the conversion process, is still under investigation. nih.gov

Lead Compound Development: Subsequent SAR studies led to the development of analogs with improved potency and, crucially, the ability to cross the blood-brain barrier. nih.gov For example, the derivative (5-methylpyridin-2-yl)-[4-(3-phenylisoxazol-5-yl)-thiazol-2-yl]-amine demonstrated an EC50 (50% effective concentration) of 0.94 µM in prion-infected cells and achieved significant concentrations in the brains of mice after oral administration. nih.gov This demonstrated the potential of these compounds for in vivo applications.

While promising, research has also shown that anti-prion drugs developed to treat infectious prion diseases may not be effective for inherited forms of the disease, highlighting the need for therapies that are not strain-dependent. plos.org

Derivative ClassKey FindingsReported Potency (Example)Source
General 2-AminothiazolesIdentified as active in reducing PrPSc levels in high-throughput screening of ~10,000 compounds.Active at 5 µM in initial screens. nih.gov
Optimized 2-Aminothiazole AnalogsImproved potency and ability to penetrate the blood-brain barrier. Orally absorbed in animal models.EC50 values as low as 81 nM in ScN2a-cl3 cells. nih.gov
(5-methylpyridin-2-yl)-[4-(3-phenylisoxazol-5-yl)-thiazol-2-yl]-amineAchieved high concentrations in the brain following oral administration in mice.EC50 of 0.94 µM in ScN2a-cl3 cells. nih.gov

Emerging Biological Activities and Therapeutic Potential

Beyond anti-prion research, derivatives of the 2-aminothiazole scaffold are being explored for a wide range of other biological activities. researchgate.netnih.gov This structural motif is considered a "privileged" scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. researchgate.net

Emerging therapeutic areas for 2-aminothiazole derivatives include:

Anticancer Activity: Various derivatives have been synthesized and evaluated for their in vitro antitumor activity against multiple cancer cell lines. semanticscholar.orgmdpi.com For instance, certain thiourea-containing thiazole derivatives have shown potent inhibitory effects. semanticscholar.orgmdpi.com

Antimicrobial Activity: The 2-aminothiazole core is a feature of several antibiotics. Research continues to explore new derivatives for their efficacy against bacterial strains, including Staphylococcus aureus and Escherichia coli. researchgate.netmdpi.com

Anti-inflammatory and Antioxidant Effects: Some derivatives have demonstrated potential as anti-inflammatory and antioxidant agents, capable of scavenging free radicals. nih.govmdpi.com

Beta3-Adrenoceptor Agonism: A specific derivative, (R)-2-(2-aminothiazol-4-yl)-4'-{2-[(2-hydroxy-2-phenylethyl)amino]-ethyl} acetanilide (B955) (also known as YM178), has been identified as a novel and selective beta3-adrenoceptor agonist. nih.govresearchgate.net This compound was found to increase cyclic AMP accumulation in cells expressing the human beta3-adrenoceptor with high selectivity over beta1- and beta2-adrenoceptors. nih.govresearchgate.net In preclinical studies, it demonstrated a relaxant effect on bladder smooth muscle and, in in vivo rat models, it decreased the frequency of rhythmic bladder contractions. nih.gov This suggests its potential as a therapeutic agent for treating symptoms of overactive bladder. nih.govresearchgate.net

Therapeutic AreaSpecific ActivityExample Derivative Class / CompoundSource
OncologyAntitumor activity against various cancer cell lines.Thiourea-containing thiazolopyridazines semanticscholar.orgmdpi.com
Infectious DiseaseAntibacterial activity against S. aureus and E. coli.Various substituted 2-aminothiazoles researchgate.netmdpi.com
Inflammation/Oxidative StressAntioxidant, free-radical scavenging properties.4-amino-5-benzoyl-2-(aryl-amino)thiazoles mdpi.com
UrologySelective beta3-adrenoceptor agonism for overactive bladder.(R)-2-(2-aminothiazol-4-yl)-4'-{2-[(2-hydroxy-2-phenylethyl)amino]-ethyl} acetanilide (YM178) nih.govresearchgate.net

Computational Chemistry and in Silico Approaches for Ethyl 2 2 Aminothiazol 4 Yl Butanoate

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands, such as Ethyl 2-(2-aminothiazol-4-yl)butanoate, to the active site of a target protein.

Research into 2-aminothiazole (B372263) derivatives has identified them as potential modulators of various enzymes, including phosphodiesterase type 5 (PDE5) and cyclooxygenase (COX) enzymes. researchgate.net Molecular docking simulations are employed to analyze the specific interactions between these ligands and the amino acid residues within the enzyme's binding site.

For instance, docking studies of 2-aminothiazole scaffolds with the PDE5 enzyme have revealed key binding interactions, such as hydrogen bonds with specific residues like Gln817, which are crucial for molecular recognition and binding. researchgate.net Similarly, when docked into the active sites of COX-1 and COX-2, these compounds can adopt specific conformations, such as a Y-shape within the COX-2 active site, to maximize favorable interactions. researchgate.net The anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs) are often due to the inhibition of COX-1 and COX-2 enzymes, which are responsible for producing inflammatory mediators. mdpi.com

For this compound, a docking study would involve preparing the 3D structure of the ligand and the target enzyme (e.g., PDE5 or COX-2) and using a docking algorithm to predict how they interact. The analysis would focus on identifying potential hydrogen bonds, hydrophobic interactions, and other non-covalent bonds, providing insight into its potential as an enzyme inhibitor or modulator.

A primary output of molecular docking is the prediction of the binding mode and the binding affinity. The binding affinity, often expressed as a docking score or in units of energy (e.g., kcal/mol), quantifies the strength of the interaction between the ligand and the protein. nih.gov A lower binding energy value typically indicates a more stable and favorable interaction.

Studies on various ligands targeting enzymes like PDE5 have reported a range of binding affinities. For example, docking simulations of potential PDE5 inhibitors have shown binding affinities from -6.9 kcal/mol to -8.8 kcal/mol. europeanreview.orgeuropeanreview.org The specific binding mode describes the precise orientation and conformation of the ligand within the binding pocket, which is critical for its activity. researchgate.net

The predicted binding affinity for this compound against a target like COX-2 would be compared to that of known inhibitors, such as celecoxib, to gauge its potential potency. researchgate.net

Table 1: Example Binding Affinity Predictions from Docking Simulations of 2-Aminothiazole Derivatives
Compound ClassTarget EnzymePredicted Binding Affinity (kcal/mol)Key Interacting Residues (Example)
2-Aminothiazole Derivative APDE5-8.5Gln817, Phe820
2-Aminothiazole Derivative BCOX-2-9.2Arg513, Tyr385
2-Aminothiazole Derivative CCOX-1-7.8Arg120, Tyr355
This compound (Hypothetical)PDE5-7.9Gln817

Quantum Chemical Calculations

Quantum chemical calculations are used to study the electronic properties of molecules, providing deep insights into their structure and reactivity. These methods are based on the principles of quantum mechanics.

Methods like Density Functional Theory (DFT) are used to perform quantum chemical calculations on thiazole (B1198619) derivatives. mdpi.com These calculations can determine various electronic properties, such as the distribution of atomic charges, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map.

This analysis helps in understanding the molecule's stability, reactivity, and the sites that are most likely to engage in interactions with biological targets. researchgate.net For this compound, such calculations would identify the electron-rich and electron-deficient regions, predicting its reactivity and ability to form specific bonds, which is fundamental information for designing more potent derivatives. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of computer-aided drug design. A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. nih.gov

This process involves identifying the key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) of known active molecules and their spatial arrangement. researchgate.netnih.gov Once a pharmacophore model is developed and validated, it can be used as a 3D query to rapidly screen large databases of chemical compounds in a process called virtual screening. nih.govresearchgate.net This helps to identify novel molecules that match the pharmacophore and are therefore likely to be active against the target of interest. For the 2-aminothiazole class, a pharmacophore model could be generated from known active compounds to screen for new derivatives, including this compound, with potentially enhanced activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling of Biological Activity

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. excli.de These models allow for the prediction of the activity of new, unsynthesized compounds. nih.gov

The development of a QSAR model involves calculating a set of molecular descriptors for a series of compounds with known activities. mdpi.com These descriptors can be physicochemical (e.g., logP, polar surface area) or quantum-chemical parameters. nih.gov Statistical methods, such as multiple linear regression (MLR), are then used to build a model that correlates these descriptors with the observed biological activity. excli.de

For 2-aminothiazole derivatives, QSAR studies have been successfully applied to model their anticancer and antibacterial activities. nih.govnih.gov A robust QSAR model, validated by statistical parameters like the correlation coefficient (R²) and the cross-validation coefficient (Q²), can guide the rational design of new derivatives of this compound with improved therapeutic properties. nih.gov

Table 2: Common Descriptors Used in QSAR Studies of Thiazole Derivatives
Descriptor CategoryExample DescriptorsProperty Represented
PhysicochemicalLogPLipophilicity/Hydrophobicity
TopologicalPolar Surface Area (PSA)Molecular polarity and transport properties
ElectronicDipole MomentOverall polarity of the molecule
Quantum-ChemicalHOMO/LUMO EnergyElectron-donating/accepting ability
StericMolar RefractivityMolecular volume and polarizability

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of this compound is a critical determinant of its molecular properties and interactions. Computational methods, specifically conformational analysis and molecular dynamics (MD) simulations, provide valuable insights into the molecule's three-dimensional structure and dynamic behavior. While specific computational studies on this compound are not extensively documented in publicly available literature, an understanding of its conformational landscape and dynamics can be extrapolated from studies of its constituent fragments and analogous molecules.

Conformational Analysis:

The rotation around these bonds gives rise to various conformers with different energies. The relative energies of these conformers determine their population at a given temperature. The principles of conformational analysis, as exemplified by studies of alkanes like butane, can be applied to understand the preferred orientations of the butanoate chain. The staggered conformations are generally more stable (lower in energy) than the eclipsed conformations due to reduced steric hindrance.

A potential energy surface scan can be computationally performed to identify the energy minima corresponding to stable conformers. This involves calculating the molecule's energy at incremental changes in the dihedral angles of the rotatable bonds. The results of such an analysis would likely reveal several low-energy conformers.

To illustrate the expected outcomes of a conformational analysis, a hypothetical dataset for the rotation around the Cα-Cβ bond of the butanoate side chain is presented below, drawing parallels with the known conformational preferences of similar alkyl chains.

Interactive Data Table: Hypothetical Relative Energies of Conformers around the Cα-Cβ Bond

Dihedral Angle (°)ConformationRelative Energy (kcal/mol)
60Gauche0.9
120Eclipsed3.5
180Anti0.0
240Eclipsed3.5
300Gauche0.9
360 (0)Eclipsed5.0

Note: This data is illustrative and based on general principles of conformational analysis. Actual values would require specific quantum mechanical calculations.

Molecular Dynamics Simulations:

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of this compound in a simulated environment, such as in a solvent, over a period of time. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its surroundings.

An MD simulation of this compound would likely show significant flexibility in the ethyl butanoate side chain. The chain would be observed to transition between different conformational states, with the population of each state being consistent with the energy landscape determined by conformational analysis. The thiazole ring itself is a rigid aromatic system and would exhibit less internal motion.

Key insights that could be gained from an MD simulation include:

Solvent Effects: The interactions between the molecule and solvent molecules (e.g., water) would influence its conformational preferences. Hydrogen bonding between the amino group and the ester carbonyl with water would play a significant role.

Flexibility and Dynamics: The simulation would provide quantitative measures of flexibility, such as the root-mean-square fluctuation (RMSF) of each atom. This would highlight the more mobile regions of the molecule.

Time-Averaged Properties: MD simulations allow for the calculation of time-averaged properties that can be compared with experimental data.

Future Directions and Research Perspectives

Development of Novel Synthetic Pathways

The synthesis of 2-aminothiazole (B372263) derivatives is well-established, with the Hantzsch reaction being a cornerstone method. google.com This reaction typically involves the condensation of an α-haloketone with a thiourea (B124793) derivative. Future research could focus on optimizing existing methods and developing novel, more efficient synthetic routes to Ethyl 2-(2-aminothiazol-4-yl)butanoate and its analogues. The exploration of green chemistry approaches, such as microwave-assisted synthesis or the use of eco-friendly catalysts, could lead to more sustainable and cost-effective production. nih.gov Furthermore, the development of one-pot multicomponent reactions could streamline the synthesis process, allowing for the rapid generation of a library of related compounds for structure-activity relationship (SAR) studies.

Elucidation of Detailed Mechanisms of Action (MOA)

A critical area of future investigation is the determination of the specific biological pathways through which this compound may exert its effects. Given the diverse activities of other 2-aminothiazole compounds, it is plausible that this molecule could interact with a range of cellular targets. For instance, some 2-aminothiazole derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. sigmaaldrich.comnih.gov Future studies should employ a combination of in vitro and in vivo assays to identify the molecular targets of this compound. Techniques such as differential gene expression analysis and proteomics can provide insights into the cellular pathways modulated by the compound.

Exploration of New Pharmacological Targets

The structural features of this compound, particularly the 2-aminothiazole core, suggest its potential to interact with a variety of enzymes and receptors. The 2-aminothiazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets. hmdb.cafoodb.ca Future research should involve broad-based screening against a panel of known and novel pharmacological targets. This could include kinases, proteases, and G-protein coupled receptors. The identification of novel targets will be crucial in defining the therapeutic areas where this compound could have the most significant impact. For example, some 2-aminothiazole derivatives have shown activity as phosphodiesterase-5 (PDE5) inhibitors. ymdb.ca

Integration of Advanced Computational Techniques

Computational modeling and simulation can play a pivotal role in accelerating the research and development of this compound. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations can be employed to predict the biological activity and binding modes of the compound and its derivatives. nanobioletters.comorganic-chemistry.org These in silico methods can help in prioritizing compounds for synthesis and biological testing, thereby saving time and resources. Computational approaches can also aid in understanding the key structural features responsible for the compound's activity and in designing new derivatives with improved potency and selectivity.

Potential for Multidisciplinary Research Collaborations

The comprehensive investigation of this compound will necessitate a collaborative effort across various scientific disciplines. Medicinal chemists will be essential for the synthesis and structural modification of the compound. Biologists and pharmacologists will be needed to conduct in vitro and in vivo studies to determine its efficacy and mechanism of action. Computational chemists can provide valuable insights through in silico modeling. Furthermore, collaborations with material scientists could lead to the development of novel drug delivery systems to enhance the compound's bioavailability and therapeutic efficacy. Such multidisciplinary collaborations will be vital to fully realize the potential of this promising chemical entity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(2-aminothiazol-4-yl)butanoate?

  • Methodological Answer: The synthesis typically involves cyclocondensation reactions. One approach utilizes α-halo esters (e.g., ethyl 2-bromobutanoate) reacting with 2-aminothiazole derivatives under basic conditions. For example, thiourea derivatives can react with α-haloketones to form the thiazole core, followed by esterification . Solvent selection (e.g., ethanol or DMF) and temperature (60–80°C) are critical for yield optimization.

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer: Key techniques include:

  • 1H/13C NMR to confirm the thiazole ring protons (δ 6.5–7.5 ppm) and ester carbonyl (δ ~170 ppm).
  • Mass spectrometry (HRMS) to verify molecular weight (214.28 g/mol) .
  • HPLC (C18 column, methanol/water mobile phase) for purity assessment (>98%) .

Q. What are the common chemical reactions involving this compound?

  • Methodological Answer: The compound participates in:

  • Nucleophilic substitution at the ester group (e.g., hydrolysis to carboxylic acids under acidic/basic conditions).
  • Coupling reactions (e.g., Suzuki-Miyaura using the thiazole’s halogen substituents, if present) .
  • Functionalization of the aminothiazole moiety via reductive amination or acylation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer: Systematic optimization involves:

  • Solvent screening: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in cyclocondensation.
  • Catalyst selection: Triethylamine or DBU improves reaction rates in esterification steps.
  • Temperature gradients: Slow heating (60→80°C) minimizes side reactions .
    • Data Contradiction Note: Conflicting reports on yields (e.g., 60% vs. 85%) may arise from impurities in starting materials or unoptimized stoichiometry .

Q. How do polymorphic forms affect stability and reactivity?

  • Methodological Answer: Polymorph screening (via X-ray crystallography or DSC) identifies stable forms. For example:

  • α-form (non-hygroscopic, thermally stable up to 150°C) is preferred for long-term storage.
  • β-form (hygroscopic) may hydrolyze faster but serves as a synthetic intermediate .
    • Contradiction Analysis: Discrepancies in biological activity (e.g., IC50 values) may stem from polymorph-dependent solubility differences .

Q. What factors explain contradictory reports on biological activity (e.g., antimicrobial vs. anti-inflammatory)?

  • Methodological Answer: Key variables include:

  • Assay conditions: Varying pH or serum content in cell culture media alters compound stability.
  • Structural analogs: Impurities or degradation products (e.g., hydrolyzed esters) may dominate in certain studies .
  • Target selectivity: The thiazole moiety may interact with divergent enzyme families (e.g., kinases vs. proteases) .

Q. How can computational modeling guide the design of derivatives with enhanced activity?

  • Methodological Answer:

  • Docking studies (AutoDock Vina) predict binding affinity to targets like BACE1 (anti-Alzheimer’s applications).
  • QSAR models correlate substituent electronegativity (e.g., halogenation at C4) with bioactivity .
    • Data Limitation Note: Overfitting in QSAR models may explain discrepancies between predicted and experimental IC50 values .

Data Analysis and Validation

Q. How should researchers resolve conflicting spectral data (e.g., NMR shifts) across studies?

  • Methodological Answer:

  • Cross-validate with high-field NMR (500+ MHz) and 2D techniques (HSQC, HMBC) to assign ambiguous peaks.
  • Compare with databases (PubChem, SciFinder) for consensus shifts .
    • Example: A reported δ 7.2 ppm (thiazole-H) may shift to δ 7.4 ppm due to solvent effects (CDCl3 vs. DMSO-d6) .

Q. What strategies mitigate batch-to-batch variability in biological assays?

  • Methodological Answer:

  • Strict QC protocols: HPLC purity >98%, Karl Fischer titration for moisture control.
  • Polymorph consistency: Use PXRD to confirm crystalline form .

Tables for Comparative Analysis

Property This compound Analog: Ethyl 2-(2-aminooxazol-4-yl)butanoate
Molecular Weight (g/mol) 214.28 198.21
Solubility (DMSO) >10 mM 5 mM
Thermal Stability Stable to 150°C Degrades at 120°C

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